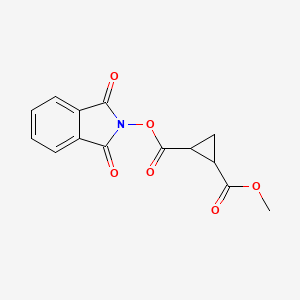
1-(1,3-Dioxoisoindolin-2-YL) 2-methyl cyclopropane-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl cyclopropane-1,2-dicarboxylate is a complex organic compound known for its unique structural properties. This compound belongs to the class of isoindole derivatives, which are characterized by a fused ring system containing nitrogen. The presence of the cyclopropane ring adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl cyclopropane-1,2-dicarboxylate typically involves the reaction of phthalic anhydride with an appropriate amine to form the isoindole coreCommon reagents used in these reactions include diazo compounds and transition metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclopropanation step, often involving high-pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl cyclopropane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the isoindole ring.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various substituted isoindole derivatives and modified cyclopropane compounds, which can be further utilized in synthetic chemistry .
Scientific Research Applications
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl cyclopropane-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl cyclopropane-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal
- 2-{3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione
- 1,3-Dioxoisoindolin-2-yl pivalate
Uniqueness
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl cyclopropane-1,2-dicarboxylate is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C14H11NO6 |
|---|---|
Molecular Weight |
289.24 g/mol |
IUPAC Name |
1-O-(1,3-dioxoisoindol-2-yl) 2-O-methyl cyclopropane-1,2-dicarboxylate |
InChI |
InChI=1S/C14H11NO6/c1-20-13(18)9-6-10(9)14(19)21-15-11(16)7-4-2-3-5-8(7)12(15)17/h2-5,9-10H,6H2,1H3 |
InChI Key |
XOUOODKYBADXFU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















